BENZYL 4-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-METHYLBUTANAMIDO)-4-METHYLPENTANAMIDO]-4-CARBAMOYLBUTANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 4-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-METHYLBUTANAMIDO)-4-METHYLPENTANAMIDO]-4-CARBAMOYLBUTANOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-METHYLBUTANAMIDO)-4-METHYLPENTANAMIDO]-4-CARBAMOYLBUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BENZYL 4-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-METHYLBUTANAMIDO)-4-METHYLPENTANAMIDO]-4-CARBAMOYLBUTANOATE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
BENZYL 4-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-METHYLBUTANAMIDO)-4-METHYLPENTANAMIDO]-4-CARBAMOYLBUTANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL 4-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-METHYLBUTANAMIDO)-4-METHYLPENTANAMIDO]-4-CARBAMOYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simpler compound with similar functional groups but fewer complex interactions.
Benzyl Benzoate: Shares the benzyl group but has different chemical properties and applications.
Uniqueness
BENZYL 4-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-METHYLBUTANAMIDO)-4-METHYLPENTANAMIDO]-4-CARBAMOYLBUTANOATE is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C28H44N4O7 |
---|---|
Molecular Weight |
548.7g/mol |
IUPAC Name |
benzyl 5-amino-4-[[4-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C28H44N4O7/c1-17(2)15-21(31-26(36)23(18(3)4)32-27(37)39-28(5,6)7)25(35)30-20(24(29)34)13-14-22(33)38-16-19-11-9-8-10-12-19/h8-12,17-18,20-21,23H,13-16H2,1-7H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37) |
InChI Key |
XBCBVEZYAJFLPS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
sequence |
VLX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.